4-(2-Aminoethyl)piperazin-2-one dihydrochloride
Description
4-(2-Aminoethyl)piperazin-2-one dihydrochloride is a piperazine-derived compound featuring a ketone group at the 2-position of the heterocyclic ring and a 2-aminoethyl substituent at the 4-position. The dihydrochloride salt form enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceuticals . Its molecular formula is inferred as C₆H₁₂N₃O·2HCl, with a molecular weight of approximately 221.1 g/mol (base: 128.18 g/mol; HCl contribution: 72.92 g/mol). The compound’s structure combines a piperazinone core with a protonatable aminoethyl side chain, enabling versatile reactivity in synthetic chemistry and drug design.
Properties
IUPAC Name |
4-(2-aminoethyl)piperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-1-3-9-4-2-8-6(10)5-9;;/h1-5,7H2,(H,8,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDPZRYXYHBDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Approach
Based on analogous piperazine derivatives, the preparation involves:
Synthesis of Piperazin-2-one Intermediate:
- Piperazine is reacted under controlled conditions to form the 2-one ring via cyclization or oxidation.
- This step often requires precise temperature control and solvent choice to avoid overreaction.
Alkylation with 2-Aminoethyl Group:
- The 4-position nitrogen of piperazin-2-one is alkylated using 2-aminoethyl halides (e.g., 2-chloroethylamine or its protected derivatives).
- Reaction conditions favor nucleophilic substitution, often carried out in polar solvents like methanol or ethanol at elevated temperatures (40–80 °C).
- Molar ratios are optimized to minimize disubstitution or side products.
Salt Formation (Dihydrochloride):
- The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in ethanol or aqueous media.
- Controlled crystallization and drying yield the stable dihydrochloride form.
- Recrystallization from solvents such as isopropyl alcohol or acetonitrile improves purity.
Representative Preparation Example (Adapted from Related Piperazine Derivatives)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Piperazine + Oxidizing agent or cyclization conditions | Formation of piperazin-2-one core | Piperazin-2-one intermediate |
| 2 | Piperazin-2-one + 2-(2-chloroethyl)amine hydrochloride, MeOH or EtOH, 40–80 °C, 2–6 hrs | N-alkylation at 4-position | 4-(2-Aminoethyl)piperazin-2-one (free base) |
| 3 | Free base + 2 equiv HCl in ethanol or water, crystallization, drying at 50–75 °C | Formation of dihydrochloride salt | This compound |
Purification and Yield Optimization
- Filtration to remove unreacted piperazine dihydrochloride is critical.
- Vacuum distillation or reduced pressure evaporation removes solvents without decomposing the product.
- Drying under controlled temperature (50–75 °C) ensures removal of residual solvents.
- Recycling of filter cake (piperazine dihydrochloride) improves material efficiency.
- Typical yields range from 70–90% depending on scale and reaction optimization.
Detailed Research Findings from Patent and Literature Sources
A Chinese patent (CN103254153A) describes preparation of piperazine derivatives via reaction of piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol in methanol or ethanol solvents, followed by filtration and vacuum distillation to achieve high purity products. Although this patent focuses on related compounds, the methodology is applicable to this compound preparation, emphasizing solvent choice, molar ratios, temperature control, and recycling of by-products.
U.S. patent US4525358A details preparation of piperazine-based acids and their dihydrochloride salts by hydrolysis and salt formation. The dihydrochloride salt is prepared by reacting the free base with ethanolic hydrochloric acid, followed by recrystallization from isopropyl alcohol or acetonitrile to yield pure dihydrochloride with melting points around 196–230 °C, indicating thermal stability of the salt form.
Research articles on related piperazine derivatives highlight the use of reductive amination and nucleophilic substitution for introducing aminoethyl substituents on the piperazine ring. Mild reducing agents like sodium triacetoxyborohydride and solvents such as acetonitrile or dichloromethane are used for selective functionalization, which can be adapted for the target compound synthesis.
Summary Table: Key Parameters in Preparation
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Starting Material | Piperazine or piperazin-2-one | Purity >99% preferred |
| Alkylating Agent | 2-(2-chloroethyl)amine or protected derivatives | Molar ratio ~2:1 (piperazine derivative:alkylating agent) |
| Solvent | Methanol, ethanol, or dichloromethane | Polar solvents favor substitution |
| Reaction Temperature | 40–100 °C | Controlled to avoid side reactions |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
| Salt Formation | HCl in ethanol or water | 2 equivalents for dihydrochloride |
| Purification | Filtration, recrystallization | Solvents: isopropyl alcohol, acetonitrile |
| Drying Temperature | 50–75 °C under vacuum | Prevent decomposition |
| Yield | 70–90% | Depends on scale and optimization |
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethyl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The piperazine moiety is widely recognized for its role in enhancing the pharmacokinetic properties of drugs. Specifically, 4-(2-Aminoethyl)piperazin-2-one dihydrochloride serves as a valuable scaffold for the development of various therapeutic agents.
Antidepressants and Antipsychotics
Piperazine derivatives are commonly utilized in the synthesis of antidepressants and antipsychotic medications. The compound's ability to interact with serotonin receptors makes it a potential candidate for developing selective serotonin reuptake inhibitors (SSRIs) and other related pharmacological agents. Research indicates that modifications to the piperazine structure can significantly influence binding affinities and therapeutic efficacy against mood disorders .
Anticancer Agents
Recent studies have highlighted the potential of this compound in anticancer therapies. Its application in drug formulations targeting specific cancer cell receptors has been explored. For instance, the compound has shown promise as a building block for developing inhibitors targeting receptor tyrosine kinases involved in tumor growth and metastasis .
Biochemical Research Applications
In biochemical research, this compound is utilized as a biochemical probe due to its ability to modify protein structures or act as a ligand for various biological targets.
Protein Interaction Studies
The compound is employed in studies examining protein-ligand interactions, particularly in proteomics research. Its application allows researchers to investigate the binding dynamics between proteins and small molecules, aiding in the identification of potential drug candidates .
Gene Delivery Systems
Innovative approaches have incorporated this compound into nanoparticle systems designed for gene delivery. These systems enhance the efficacy of nucleic acid constructs by facilitating their transport to target cells, which is crucial for applications in gene therapy and vaccination strategies .
Data Tables
The following tables summarize key findings related to the applications of this compound across various studies:
Case Study 1: Development of Antidepressants
A study focused on synthesizing novel antidepressants based on piperazine derivatives demonstrated that modifications to the 4-(2-Aminoethyl)piperazin-2-one structure enhanced binding affinity to serotonin receptors, leading to improved therapeutic outcomes in animal models .
Case Study 2: Cancer Therapeutics
Research involving the use of this compound as part of a drug formulation targeting mutated receptor tyrosine kinases showed significant reductions in tumor growth rates in preclinical trials, suggesting its potential utility in clinical applications against resistant cancer forms .
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The presence of the piperazine ring enhances its binding affinity to these targets, making it a potent bioactive molecule .
Comparison with Similar Compounds
Core Heterocycle Differences
- Piperazinone vs. Piperidinone derivatives (e.g., 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride) lack the additional nitrogen in the ring, affecting hydrogen-bonding capacity .
- Substituent Effects: The 2-aminoethyl group in the target compound provides a flexible, protonatable side chain, contrasting with the bulky aromatic groups in levocetirizine. This difference may influence pharmacokinetic properties such as tissue penetration and metabolic stability .
Solubility and Bioavailability
- Dihydrochloride salts universally enhance water solubility compared to free bases. For example, levocetirizine dihydrochloride’s solubility is critical for its oral bioavailability , a property shared by the target compound .
- Bromine-containing analogs (e.g., 1-(5-bromopyridin-2-yl)piperazin-2-one dihydrochloride) exhibit lower solubility due to increased lipophilicity, limiting their utility in aqueous formulations .
Biological Activity
4-(2-Aminoethyl)piperazin-2-one dihydrochloride, a piperazine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its piperazine core, which is known to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The compound features a piperazine ring substituted with an aminoethyl group and a carbonyl group, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound has been shown to:
- Inhibit Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Modulate Receptor Activity : The compound can bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
Antitumor Activity
Studies have indicated that this compound exhibits potential antitumor effects. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis via caspase 3/7 |
| HepG2 (Liver) | 20.1 | Cell cycle arrest in G1 phase |
| A549 (Lung) | 18.5 | Increase in reactive oxygen species (ROS) |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Properties
This compound has been tested against various bacterial strains, demonstrating effective antibacterial properties. Its mechanism may involve disruption of bacterial cell membrane integrity.
Case Studies
- Antitumor Efficacy : A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in a significant decrease in cell viability, correlating with increased apoptosis markers.
- Anti-inflammatory Mechanism : In vitro studies indicated that the compound significantly reduced LPS-induced nitric oxide production in macrophages, highlighting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(2-Aminoethyl)piperazin-2-one dihydrochloride, and how can purity be maximized?
- Methodology : The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include functionalization of the piperazine ring with an aminoethyl group and subsequent hydrochloride salt formation. Industrial routes optimize yields (≥80%) by using cost-effective catalysts (e.g., palladium on carbon) and controlled reaction conditions (e.g., 60–80°C, inert atmosphere). Purity (>98%) is achieved via recrystallization in ethanol/water mixtures or preparative HPLC .
- Characterization : Confirm structural integrity using -NMR (e.g., δ 3.2–3.5 ppm for piperazine protons) and mass spectrometry (observed [M+H] at m/z 192.11). Monitor purity via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Q. How should researchers handle and store this compound to ensure stability?
- Stability Protocol : Store at room temperature in airtight, light-resistant containers under desiccation. Thermal stability studies indicate decomposition above 150°C, so avoid prolonged exposure to heat. For aqueous solutions, use pH 4–6 buffers to prevent degradation, and prepare fresh solutions for bioassays .
Q. What analytical techniques are critical for verifying the compound’s identity and purity?
- Analytical Workflow :
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 43.6%, H: 7.3%, N: 14.5%).
- FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm and NH vibrations at ~3300 cm.
- XRD : Use single-crystal X-ray diffraction to resolve piperazine ring geometry and hydrochloride salt formation .
Advanced Research Questions
Q. How can researchers design dose-response assays to evaluate TAAR1 receptor activation by this compound?
- Assay Design :
Cell Line : Use HEK-293 cells transfected with human TAAR1 and a cAMP biosensor.
Dosing : Prepare 10 nM–100 µM solutions in assay buffer (include 0.01% BSA to prevent adsorption).
Readout : Measure intracellular cAMP via ELISA or FRET. EC values typically range 0.5–5 µM, with efficacy compared to reference agonists (e.g., β-phenylethylamine) .
- Data Interpretation : Nonlinear regression (e.g., GraphPad Prism) to calculate potency and efficacy. Control for off-target effects via TAAR1 knockout models .
Q. How can structural modifications resolve contradictions in reported receptor affinities across studies?
- Case Study : Discrepancies in TAAR1 activation may arise from variations in the aminoethyl side chain’s conformation.
- Approach : Synthesize analogs (e.g., 4-(3-aminopropyl)piperazin-2-one) and compare pharmacodynamics.
- Tools : Molecular docking (e.g., AutoDock Vina) to model ligand-receptor interactions. Prioritize analogs with ΔG < −8 kcal/mol for in vitro testing .
Q. What strategies validate the compound’s neuroprotective mechanisms in preclinical models?
- In Vivo Models : Administer 10–50 mg/kg (i.p.) in rodent models of neurodegeneration (e.g., MPTP-induced Parkinsonism).
- Biomarkers : Quantify glial activation (GFAP/Iba1 immunohistochemistry) and synaptic markers (PSD-95, synaptophysin) in brain tissue. Pair with behavioral assays (e.g., rotarod, Morris water maze) .
- Mechanistic Studies : Use siRNA knockdown of TAAR1 to confirm target specificity. Cross-validate with transcriptomics (RNA-seq) to identify downstream pathways (e.g., BDNF, CREB) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility and bioavailability?
- Root Cause : Variations in counterion (e.g., dihydrochloride vs. freebase) and solvent systems (e.g., DMSO vs. saline).
- Resolution :
- Solubility Screen : Test in PBS (pH 7.4), 5% dextrose, and 10% Cremophor EL.
- Bioavailability : Compare AUC in pharmacokinetic studies (rodents, oral vs. intravenous). Optimize formulations using cyclodextrin complexes for improved absorption .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
